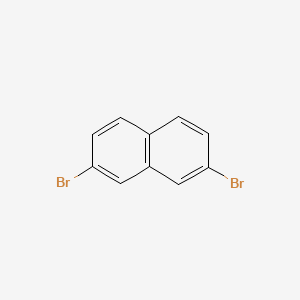

2,7-Dibromonaphthalene

説明

特性

IUPAC Name |

2,7-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJZWBLNJKNOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347742 | |

| Record name | 2,7-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58556-75-5 | |

| Record name | 2,7-Dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dibromonaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromonaphthalene is a key bicyclic aromatic hydrocarbon characterized by a naphthalene core symmetrically substituted with two bromine atoms. Its unique structure and the reactivity of its carbon-bromine bonds make it a valuable and versatile building block in a multitude of synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and diverse applications, with a particular focus on its role in materials science and as a scaffold in medicinal chemistry.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 58556-75-5[1][2] |

| Molecular Formula | C₁₀H₆Br₂[1][2] |

| Molecular Weight | 285.96 g/mol [1][2] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 139-142 °C |

| Boiling Point | ~339 °C (Predicted) |

| Solubility | Soluble in acetonitrile |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the choice of method often depending on the available starting materials and the desired scale of the reaction. A common and effective method involves a Sandmeyer-type reaction starting from 2,7-diaminonaphthalene.

Experimental Protocol: Synthesis via Diazotization of 2,7-Diaminonaphthalene

This protocol is based on established methods for the conversion of aromatic amines to aryl halides.

Materials:

-

2,7-Diaminonaphthalene

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2,7-diaminonaphthalene (1 equivalent) in a mixture of hydrobromic acid and water.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

-

Continue stirring the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the bis(diazonium) salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (2.5 equivalents) in hydrobromic acid.

-

Slowly add the cold bis(diazonium) salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume).

-

Wash the combined organic layers sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2,7-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dibromonaphthalene is a pivotal symmetrical building block in the fields of materials science and organic synthesis. Its C2h symmetry and the reactivity of its bromine substituents at the β-positions make it a highly sought-after precursor for the construction of conjugated polymers, organic semiconductors, and complex molecular architectures. Derivatives of this compound are integral to the development of advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and validated protocols to support researchers in its effective utilization.

Introduction: The Strategic Importance of this compound

The naphthalene core is a fundamental aromatic scaffold in organic chemistry. The specific substitution pattern of its derivatives dictates their physical, electronic, and optical properties. This compound stands out due to the placement of its bromo groups, which allows for linear extension of conjugation through cross-coupling reactions. This structural feature is highly desirable for creating materials with tailored electronic properties.

Unlike α-substituted naphthalenes (e.g., at the 1, 4, 5, or 8 positions), the β-positions (2, 3, 6, 7) are less sterically hindered, which can influence reaction kinetics and the final geometry of derivative molecules. The dual bromine functionality of this compound serves as a versatile handle for introducing a wide array of substituents via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the precise engineering of novel compounds. Its derivatives have been used to create high-performance optical memory transistors and conjugated microporous polymers for capturing environmental pollutants.[1]

Synthesis of this compound: A Discussion of Regioselectivity

The direct electrophilic bromination of naphthalene presents a significant regioselectivity challenge. The reaction typically yields a complex mixture of mono- and poly-brominated isomers, with substitution kinetically favoring the α-positions (1- and 1,4-).[2][3] Isolating the desired 2,7-isomer from this mixture is often inefficient and requires meticulous purification.

While elegant multi-step strategies exist for the regioselective synthesis of specific isomers, such as the proto-debromination of tetrabromonaphthalenes to yield 2,6-dibromonaphthalene, a straightforward, high-yield synthesis specifically for the 2,7-isomer is not prominently documented in standard literature.[4][5] Therefore, a practical approach for many laboratories involves a carefully controlled direct bromination followed by a rigorous purification protocol.

Causality Behind Experimental Choices

The following protocol describes a general method for the dibromination of naphthalene. The key to success lies not in achieving perfect selectivity during the reaction, but in controlling the conditions to favor dibromination and subsequently employing an effective purification strategy.

-

Catalyst: A solid acid catalyst like montmorillonite clay can be used to facilitate the reaction under milder conditions than traditional Lewis acids, representing a greener chemical process.[4]

-

Solvent: A non-polar, inert solvent such as dichloromethane (DCM) or carbon tetrachloride is chosen to dissolve the naphthalene and prevent unwanted side reactions.

-

Temperature Control: Maintaining a controlled temperature is crucial to prevent over-bromination and the formation of complex, difficult-to-separate byproducts.

-

Stoichiometry: Using a slight excess of bromine ensures the conversion of naphthalene to dibrominated products, but a large excess should be avoided.

Experimental Protocol: Bromination of Naphthalene

Disclaimer: This protocol produces a mixture of isomers. The purification steps are critical for isolating the this compound product.

Materials:

-

Naphthalene (1.0 eq)

-

Bromine (2.1-2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium metabisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve naphthalene (1.0 eq) in anhydrous DCM.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add bromine (2.1-2.2 eq), dissolved in a small amount of DCM, to the stirred naphthalene solution via the dropping funnel over 1-2 hours. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by slowly adding saturated sodium metabisulfite solution until the red-orange color of excess bromine disappears.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid mixture of dibromonaphthalene isomers.

Purification: Isolating the Target Isomer

The crude product from the synthesis is a mixture of isomers, primarily 1,4-, 1,5-, and the desired this compound. Fractional crystallization is the most common and effective method for isolation.[3]

Protocol: Fractional Crystallization

-

Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, or toluene).

-

Allow the solution to cool slowly to room temperature. Different isomers will have varying solubilities and will crystallize at different rates and temperatures.

-

Collect the first crop of crystals by vacuum filtration. These are often enriched in one of the major isomers (e.g., the less soluble 1,5-isomer).

-

Concentrate the mother liquor and cool further (e.g., to 4 °C or -20 °C) to induce crystallization of a second crop, which may be enriched in a different isomer.

-

Repeat the recrystallization process on the enriched fractions. The key is to leverage the solubility differences between the isomers. This compound is typically isolated from fractions after the initial, less soluble isomers have been removed.

-

Monitor the purity of each fraction by melting point analysis and NMR spectroscopy. Multiple recrystallizations are often necessary to achieve high purity (>99%).[6]

Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the final product. The symmetrical nature of this compound results in a simplified yet highly characteristic spectroscopic signature.

Summary of Characterization Data

| Parameter | Expected Value | Source(s) |

| Molecular Formula | C₁₀H₆Br₂ | [6] |

| Molecular Weight | 285.96 g/mol | [6] |

| Appearance | Crystals / Crystalline Powder | [6] |

| Melting Point | 139-142 °C | [6] |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.86 (d, 2H), ~7.69 (d, 2H), ~7.48 (dd, 2H) ppm | Predicted |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~134.1, ~131.2, ~130.2, ~128.5, ~121.9 ppm | Predicted |

| Mass Spec (EI) | m/z 284, 286, 288 (M⁺, isotopic pattern) | Predicted |

Detailed Characterization Protocols

NMR is the most powerful tool for confirming the 2,7-substitution pattern. Due to the molecule's C2h symmetry, only three unique proton signals and five unique carbon signals are expected.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum. The spectrum should show three distinct signals in the aromatic region (7.0-8.0 ppm). The symmetry dictates two doublets and one doublet of doublets, each integrating to 2 protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should reveal five signals in the aromatic region (typically 120-140 ppm).[7] Two signals will correspond to quaternary (C-Br and C-bridgehead) carbons and three to protonated carbons.

-

MS confirms the molecular weight and the presence of two bromine atoms.

-

Protocol:

-

Introduce a small sample of the purified product into the mass spectrometer, typically using a direct insertion probe for solids.

-

Acquire a spectrum using Electron Impact (EI) ionization.

-

Analyze the molecular ion (M⁺) region. The spectrum will display a characteristic triplet of peaks at m/z ~284, ~286, and ~288. This pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with a relative intensity ratio of approximately 1:2:1.

-

Visualization of Key Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

This compound is an irritant.[6] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

This compound is a valuable, albeit challenging, synthetic target. While regioselectivity in its synthesis is not trivial, a carefully executed procedure involving direct bromination followed by meticulous fractional crystallization can yield a product of high purity. The identity and purity of the final compound must be rigorously validated through a combination of NMR spectroscopy, mass spectrometry, and melting point analysis. This guide provides the necessary framework and protocols for researchers to successfully synthesize, isolate, and characterize this compound for its application in the development of next-generation organic materials.

References

Topic: 2,7-Dibromonaphthalene Solubility in Organic Solvents

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,7-Dibromonaphthalene is a pivotal, symmetrical building block in the synthesis of advanced materials, including organic semiconductors and conjugated microporous polymers for applications in OLEDs and environmental remediation.[1] A thorough understanding of its solubility characteristics is a cornerstone for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties of this compound, the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for quantitative solubility determination. The focus is on providing a practical framework for researchers to select optimal solvent systems for applications such as reaction media and recrystallization.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₁₀H₆Br₂) is a halogenated aromatic hydrocarbon. Its planar naphthalene core and the symmetrical placement of the two bromine atoms result in a non-polar molecule with a low dipole moment. This non-polarity is the single most important factor dictating its behavior in various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₆Br₂ | [2] |

| Molecular Weight | 285.96 g/mol | [3] |

| Appearance | Crystalline solid, pale yellow | [2] |

| Melting Point | 139-142 °C | [3][4] |

| Boiling Point | ~339-356 °C | [2][4] |

| Structure (SMILES) | Brc1ccc2ccc(Br)cc2c1 | [3] |

| CAS Number | 58556-75-5 |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5][6] This adage is a simplified expression of the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

For this compound, the primary intermolecular forces are London dispersion forces, which are characteristic of non-polar molecules. Therefore, it will exhibit the highest solubility in solvents that also rely on dispersion forces for cohesion.

-

Non-polar Solvents (e.g., Toluene, Hexane, Benzene): These solvents readily engage in dispersion force interactions, making them excellent candidates for dissolving the non-polar this compound molecule.

-

Polar Aprotic Solvents (e.g., THF, DCM, Acetone): While these solvents have dipole moments, they also have significant non-polar character, allowing for some degree of solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are dominated by strong hydrogen bonding networks. The energy required to disrupt these networks to accommodate a non-polar solute is substantial, leading to very poor solubility.[6] this compound is practically insoluble in water.[2]

The following diagram illustrates this core principle.

Caption: Solute-solvent interactions based on polarity.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Field Insights |

| Non-polar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic systems align well, maximizing dispersion forces. Toluene is an excellent choice for recrystallization due to its wide temperature range and ability to form well-defined crystals for aromatic compounds.[7][8] |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate to Low | Soluble, especially when heated, but generally less effective than aromatic solvents. Often used as an "anti-solvent" in recrystallization to induce precipitation from a more soluble medium.[9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. DCM is particularly useful for dissolving the compound at room temperature for chromatography or for use as the "good" solvent in a two-solvent recrystallization system with an anti-solvent like hexane.[10] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Moderate | The combination of polar functional groups and non-polar hydrocarbon backbones allows for moderate solvation. Acetonitrile is a known solvent.[4][11] |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents makes them less ideal for solvating a purely non-polar molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Very Low | The strong hydrogen-bonding networks of alcohols are not effectively disrupted by the non-polar solute. |

| Aqueous | Water | Insoluble | As confirmed by safety data, there is a profound mismatch in intermolecular forces.[2] |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[12]

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound (≥99.0% purity)[3]

-

Solvent of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.00 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours, permitting the excess solid to settle completely.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. Immediately filter the solution through a syringe filter to remove any microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. A series of dilutions may be necessary.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC with a UV detector).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in standard units (e.g., mg/mL or mol/L).

Caption: Experimental workflow for solubility determination.

Applications in Organic Synthesis: Recrystallization

A primary application of solubility data is the development of purification protocols, most notably recrystallization. The ideal recrystallization solvent will dissolve this compound completely at its boiling point but sparingly at low temperatures (e.g., 0-4 °C).

Solvent Selection Strategy:

-

Single Solvent: Based on the predicted profile, toluene is a prime candidate. Its high boiling point (111 °C) allows for a large solubility gradient upon cooling.

-

Two-Solvent (Solvent/Anti-solvent) System: This is a powerful technique when no single solvent is ideal.[13] A common and effective pair would be DCM/Hexane .

-

Dissolve the crude this compound in a minimal amount of hot DCM (the "good" solvent).

-

Slowly add hot hexane (the "bad" or "anti-solvent") dropwise until the solution becomes faintly cloudy (the saturation point).

-

Allow the mixture to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals.

-

Safety and Handling

This compound is an irritant and requires careful handling.[2][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15] Use a dust mask or work in a ventilated hood to avoid inhaling dust.[16]

-

Environmental Hazards: The compound is classified as toxic to aquatic life with long-lasting effects.[15] Avoid release into the environment and dispose of waste according to local regulations.[2][16]

-

Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Avoid dust formation during transfer.[16]

Conclusion

While quantitative solubility data for this compound is sparse, a robust predictive framework based on its non-polar, aromatic structure allows for intelligent solvent selection. Aromatic and chlorinated solvents are predicted to be highly effective, while polar protic solvents are unsuitable. For researchers requiring precise data for process optimization or formulation, the provided isothermal equilibrium protocol offers a reliable method for generating this critical information. This understanding is essential for leveraging this compound's full potential as a versatile intermediate in materials science and organic synthesis.

References

- 1. ossila.com [ossila.com]

- 2. chembk.com [chembk.com]

- 3. This compound = 99.0 HPLC 58556-75-5 [sigmaaldrich.com]

- 4. This compound CAS#: 58556-75-5 [m.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. This compound | 58556-75-5 [amp.chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. This compound | CAS#:58556-75-5 | Chemsrc [chemsrc.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,7-Dibromonaphthalene

Introduction

In the landscape of materials science and pharmaceutical development, the structural elucidation of organic intermediates is a cornerstone of innovation. Among these, substituted naphthalenes represent a critical class of compounds, serving as foundational building blocks for organic semiconductors, OLEDs, and complex drug molecules.[1] 2,7-Dibromonaphthalene (CAS 58556-75-5) is a key symmetric intermediate, prized for the synthetic versatility afforded by its two bromine substituents.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[2] Its ability to probe the chemical environment of individual nuclei provides unparalleled insight into connectivity and stereochemistry. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical, field-proven insights for researchers and developers. We will explore the causality behind the spectral features, from the foundational principles of chemical equivalence and spin-spin coupling to the application of advanced 2D NMR techniques for definitive assignment.

Molecular Symmetry and Its Spectroscopic Implications

A foundational analysis of molecular structure begins with symmetry. This compound possesses a C₂ₙ point group, featuring a twofold axis of rotation and a horizontal mirror plane. This symmetry dictates that several proton and carbon nuclei are chemically and magnetically equivalent, significantly simplifying the resulting NMR spectra.

-

Proton Environments: The molecule has six aromatic protons. Due to symmetry, these protons resolve into three distinct sets of equivalent nuclei: H1/H6, H3/H8, and H4/H5. Therefore, the ¹H NMR spectrum is predicted to show only three unique signals.

-

Carbon Environments: The naphthalene skeleton contains ten carbon atoms. The symmetry reduces these to five unique environments: the two bromine-substituted carbons (C2/C7), the four carbons bearing protons (C1/C6, C3/H8, C4/C5), and the two bridgehead carbons (C4a/C8a, also referred to as C9/C10). Consequently, the proton-decoupled ¹³C NMR spectrum is expected to display only five distinct signals.

The diagram below illustrates the structure of this compound with the IUPAC numbering system, highlighting the sets of chemically equivalent protons and carbons.

Caption: Structure of this compound with unique proton environments highlighted.

Analysis of the ¹H NMR Spectrum

The aromatic region of a ¹H NMR spectrum (typically 6.5-9.0 ppm) provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.[3][4] For this compound, we anticipate three signals, each integrating to two protons.

Causality of Predicted Signals:

-

H1 and H8: These protons are situated ortho to the electron-withdrawing bromine atom. However, their most significant coupling interaction is a meta-coupling (⁴J) to H3 and H6, respectively. This coupling is typically small (2-3 Hz). The proton at position 1 (and 8) is also adjacent to the bridgehead carbon. This unique environment often results in a distinct chemical shift. We predict this signal to be a narrow doublet or a singlet, appearing downfield due to its proximity to the electronegative bromine.

-

H3 and H6: These protons are meta to the bromine atom. Each is subject to two coupling interactions: an ortho-coupling (³J) with H4/H5 (typically 7-9 Hz) and a meta-coupling (⁴J) with H1/H8 (typically 2-3 Hz). This will result in a doublet of doublets (dd) splitting pattern.

-

H4 and H5: These protons are the furthest from the bromine substituents. They are primarily influenced by an ortho-coupling (³J) to H3/H6, which should result in a clean doublet (d).

The following table summarizes the predicted spectral data for this compound in a standard deuterated solvent like CDCl₃. These predictions are derived from analysis of related compounds, such as 2-bromonaphthalene, and established substituent effects.[5]

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H1, H8 | ~ 7.9 - 8.1 | d or s | J ≈ 1.5 - 2.0 Hz (meta) | 2H |

| H4, H5 | ~ 7.7 - 7.8 | d | J ≈ 8.5 - 9.0 Hz (ortho) | 2H |

| H3, H6 | ~ 7.4 - 7.6 | dd | J ≈ 8.5 - 9.0 Hz (ortho), J ≈ 1.5 - 2.0 Hz (meta) | 2H |

Analysis of the ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line. The chemical shift is highly sensitive to the electronic environment, with electronegative substituents causing a downfield shift for the directly attached carbon.[6][7]

Causality of Predicted Signals:

-

C2 and C7 (C-Br): This is the ipso-carbon, directly bonded to bromine. The electronegativity of bromine will deshield this carbon, but the "heavy atom effect" of bromine will shield it, moving it upfield relative to what might be expected for a more electronegative halogen like chlorine. This signal is expected to be in the 120-125 ppm range.

-

C4a and C8a (Bridgehead): These are quaternary carbons and will typically show weaker signals due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. Their chemical shift is characteristic of fused aromatic systems.

-

C1, C6, C3, C8, C4, and C5 (C-H): These protonated carbons will appear in the typical aromatic region (125-135 ppm).[6] Their precise chemical shifts are influenced by their position relative to the bromine substituents. Carbons ortho and para to the substituent experience the largest electronic effects.

The table below details the predicted assignments for the five unique carbon signals.

| Assignment | Predicted δ (ppm) | Carbon Type |

| C4a, C8a | ~ 133 - 135 | Quaternary |

| C1, C6 | ~ 129 - 131 | CH |

| C4, C5 | ~ 128 - 130 | CH |

| C3, C8 | ~ 127 - 129 | CH |

| C2, C7 | ~ 120 - 122 | C-Br |

Advanced Methods for Unambiguous Assignment: 2D NMR

While the predictions above provide a robust framework, definitive assignment requires two-dimensional (2D) NMR experiments. These techniques correlate nuclei through bonds, providing an irrefutable map of the molecular structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H3/H6 signal and the H4/H5 signal, confirming their ortho relationship. A weaker cross-peak might also be visible between H1/H8 and H3/H6, confirming their meta coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C1/C6, C3/C8, and C4/C5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, the H1 proton would show a correlation to C2, C3, and C8a, providing crucial connectivity information and allowing for the assignment of the quaternary carbons.

The following workflow illustrates the logical process of using 2D NMR to validate the structural assignment.

Caption: Logical workflow for the complete NMR assignment of this compound.

Experimental Protocol for High-Resolution NMR

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and correctly chosen experimental parameters. The protocol described here is a self-validating system designed for robust results.

5.1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds. For enhanced solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.[8] This concentration is optimal for standard ¹H and ¹³C experiments on modern spectrometers.

-

Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently for 30 seconds. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Particulates degrade spectral quality by disrupting the magnetic field homogeneity.

-

Internal Standard: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for ¹H spectral referencing. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if absolute referencing is required.

5.2. Data Acquisition Parameters (400 MHz Spectrometer)

The following are typical parameters for acquiring high-resolution spectra. These should be adjusted as needed based on the specific instrument and sample.[8]

| Experiment | Parameter | Typical Value | Rationale |

| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative analysis. |

| Spectral Width | 16 ppm | Covers the full range of proton chemical shifts. | |

| Acquisition Time | ~ 2-4 s | Ensures good digital resolution. | |

| Relaxation Delay (d1) | 2-5 s | Allows for full relaxation of nuclei between scans for accurate integration. | |

| Number of Scans | 8-16 | Sufficient for good signal-to-noise (S/N) for this concentration. | |

| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |

| Spectral Width | 240 ppm | Covers the full range of carbon chemical shifts. | |

| Acquisition Time | ~ 1-2 s | Balances resolution and experiment time. | |

| Relaxation Delay (d1) | 2-5 s | Crucial for observing quaternary carbons which have long relaxation times. | |

| Number of Scans | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. | |

| COSY | Pulse Program | cosygpqf | Standard gradient-selected, phase-sensitive COSY. |

| Number of Scans | 2-4 per increment | Balances S/N and total experiment time. | |

| Increments (F1) | 256-512 | Determines the resolution in the indirect dimension. | |

| HSQC | Pulse Program | hsqcedetgpsisp2.3 | Standard gradient-selected, editing HSQC to distinguish CH/CH₃ from CH₂ signals. |

| Number of Scans | 4-8 per increment | Provides good S/N for correlations. | |

| Increments (F1) | 256 | Sufficient for resolving one-bond correlations. | |

| HMBC | Pulse Program | hmbcgplpndqf | Standard gradient-selected HMBC optimized for long-range couplings. |

| Number of Scans | 8-16 per increment | Required to detect weaker, long-range correlations. | |

| Increments (F1) | 512 | Good resolution is needed to resolve multiple long-range couplings. |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are a direct reflection of its symmetric molecular structure. The ¹H spectrum is characterized by three distinct signals in the aromatic region, each showing predictable multiplicity based on ortho- and meta-coupling pathways. The ¹³C spectrum is simplified to five signals, with chemical shifts governed by the electronic influence of the bromine substituents.

While 1D NMR provides a powerful preliminary fingerprint, the synergistic use of 2D techniques such as COSY, HSQC, and HMBC provides a rigorous and self-validating methodology for complete and unambiguous structural confirmation. The protocols and analyses presented in this guide serve as a comprehensive resource for scientists engaged in the synthesis and characterization of naphthalene-based materials, ensuring both accuracy and efficiency in their research and development endeavors.

References

- 1. ossila.com [ossila.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2,7-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromonaphthalene is a key organobromine compound utilized as a versatile building block in the synthesis of advanced organic materials, including polymers for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2] Its symmetric structure and the reactivity of the bromine substituents at the 2 and 7 positions make it an attractive precursor for creating complex molecular architectures through various cross-coupling reactions. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations and the properties of the final materials.

This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS No. 58556-75-5), covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of each technique and supported by field-proven insights, offering a self-validating system for researchers.

Molecular Structure and Symmetry

The structure of this compound dictates its spectroscopic signature. The molecule possesses a C₂h symmetry axis, which results in a simplified NMR spectrum due to the chemical equivalence of several protons and carbons. Understanding this symmetry is crucial for the correct assignment of the observed spectroscopic signals.

References

An In-depth Technical Guide to the Regioselective Synthesis of 2,7-Dibromonaphthalene from Naphthalene

Abstract

This technical guide provides a comprehensive overview of the regioselective synthesis of 2,7-dibromonaphthalene, a pivotal building block in the development of advanced organic materials and pharmaceuticals.[1] Direct bromination of naphthalene lacks the requisite selectivity, leading to a mixture of isomers. This document details a robust and reliable multi-step synthetic pathway commencing from naphthalene, proceeding through key intermediates—naphthalene-2,7-disulfonic acid and 2,7-dihydroxynaphthalene—to afford the target molecule with high regioselectivity. The causality behind experimental choices, detailed step-by-step protocols, and an analysis of the underlying reaction mechanisms are presented to provide researchers, scientists, and drug development professionals with a self-validating system for the synthesis of this important compound.

Introduction: The Significance of this compound

This compound is a symmetrically substituted aromatic compound whose unique structure makes it a valuable precursor in a variety of chemical applications. Its C2h symmetry and the presence of reactive bromine atoms at the 2 and 7 positions allow for facile derivatization through cross-coupling reactions, making it an ideal building block for the construction of complex organic molecules. These derivatives have found applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as intermediates in the synthesis of pharmaceuticals and agrochemicals. The controlled and efficient synthesis of this compound is therefore a critical endeavor for advancing these fields.

The Challenge of Regioselectivity in Naphthalene Bromination

Direct electrophilic bromination of naphthalene is notoriously difficult to control for achieving specific disubstituted isomers other than those favored by kinetic or thermodynamic control, such as the 1,4- and 1,5-isomers.[2] The naphthalene ring system is more reactive than benzene, and the initial substitution predominantly occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. Subsequent substitutions are then directed by the first substituent and the overall electronic properties of the brominated naphthalene, often leading to a complex mixture of isomers that are challenging to separate. To overcome this lack of regioselectivity, a more strategic, multi-step approach is necessary.

A Multi-Step Synthetic Strategy for High Regioselectivity

To achieve the desired 2,7-substitution pattern, a robust synthetic route has been developed that utilizes the directing effects of sulfonic acid groups. This multi-step pathway, starting from naphthalene, is outlined below.

Caption: Overall synthetic workflow from naphthalene to this compound.

Step 1: Sulfonation of Naphthalene to Naphthalene-2,7-disulfonic Acid

The initial step involves the disulfonation of naphthalene. The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. However, at elevated temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[3] Further sulfonation at high temperatures leads to the formation of the desired naphthalene-2,7-disulfonic acid.

Reaction Mechanism: The sulfonation of naphthalene is a classic electrophilic aromatic substitution reaction. In concentrated sulfuric acid, the electrophile is SO₃. The attack of SO₃ on the naphthalene ring leads to a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-aromatizes the ring and yields the sulfonic acid. The preference for the 2,7-disubstitution pattern at higher temperatures is due to the thermodynamic stability of this isomer, which minimizes steric interactions.

Experimental Protocol: Synthesis of Naphthalene-2,7-disulfonic Acid

-

In a reaction vessel equipped with a mechanical stirrer and a heating mantle, carefully add 300 grams of 98% sulfuric acid.

-

While stirring, slowly add 128 grams of naphthalene.

-

Heat the reaction mixture to 170°C and maintain this temperature for approximately six hours to facilitate the disulfonation.

-

After the reaction is complete, cool the mixture and carefully dilute it with water to adjust the sulfuric acid concentration to between 35% and 60% by weight.

-

Maintain the temperature of the diluted mixture between 20°C and 40°C to induce the precipitation of naphthalene-2,7-disulfonic acid.

-

Collect the precipitated solid by filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to yield naphthalene-2,7-disulfonic acid.[4]

| Parameter | Value | Reference |

| Starting Material | Naphthalene | |

| Reagent | 98% Sulfuric Acid | [4] |

| Reaction Temperature | 170°C | [4] |

| Reaction Time | ~6 hours | [4] |

| Product | Naphthalene-2,7-disulfonic acid |

Step 2: Conversion of Naphthalene-2,7-disulfonic Acid to 2,7-Dihydroxynaphthalene

The second step involves the conversion of the sulfonic acid groups to hydroxyl groups via caustic fusion. This high-temperature reaction with a strong base is a well-established industrial process for the synthesis of phenols from sulfonic acids.

Reaction Mechanism: The mechanism of caustic fusion involves the nucleophilic attack of a hydroxide ion on the carbon atom bearing the sulfonic acid group. This is followed by the elimination of the sulfite ion (SO₃²⁻) and the formation of a naphthoxide ion. Subsequent acidification of the reaction mixture protonates the naphthoxide to yield the diol.

Experimental Protocol: Synthesis of 2,7-Dihydroxynaphthalene

-

In a high-pressure autoclave, combine naphthalene-2,7-disulfonic acid sodium salt, sodium hydroxide, and sodium oxide in a suitable solvent. A typical ratio would be 30-36 parts of the disulfonic acid salt, 4-16 parts of sodium hydroxide, and 8-20 parts of sodium oxide.

-

Heat the mixture to a temperature between 260°C and 320°C with vigorous stirring.

-

Maintain the reaction at this temperature for 8-12 hours.

-

After the reaction is complete, cool the solution to room temperature while continuing to stir.

-

Filter the mixture and neutralize the resulting filter cake to a pH of 0-4 with a sulfuric acid solution.

-

Collect the precipitated 2,7-dihydroxynaphthalene by filtration and dry the solid.[2]

| Parameter | Value | Reference |

| Starting Material | Naphthalene-2,7-disulfonic acid sodium salt | [2] |

| Reagents | Sodium hydroxide, Sodium oxide | [2] |

| Reaction Temperature | 260-320°C | [2] |

| Reaction Time | 8-12 hours | [2] |

| Product | 2,7-Dihydroxynaphthalene |

Step 3: Bromination of 2,7-Dihydroxynaphthalene to this compound

The final step is the regioselective bromination of 2,7-dihydroxynaphthalene. The two hydroxyl groups are strongly activating and ortho-, para-directing. In the case of 2,7-dihydroxynaphthalene, the positions ortho to the hydroxyl groups are the most activated and sterically accessible for electrophilic substitution. The use of a mild brominating agent such as N-bromosuccinimide (NBS) can provide better control and minimize over-bromination.

Reaction Mechanism: The bromination of 2,7-dihydroxynaphthalene is an electrophilic aromatic substitution. The hydroxyl groups activate the naphthalene ring towards electrophilic attack. The bromine electrophile (Br⁺), generated from the brominating agent, is attacked by the electron-rich aromatic ring. The resulting carbocation intermediate is stabilized by resonance, with significant contributions from structures where the positive charge is delocalized onto the oxygen atoms of the hydroxyl groups. Deprotonation then restores the aromaticity, yielding the dibrominated product.

Caption: Simplified mechanism of the bromination of 2,7-dihydroxynaphthalene.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2,7-dihydroxynaphthalene (1 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

| Parameter | Suggested Value |

| Starting Material | 2,7-Dihydroxynaphthalene |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile or Dichloromethane |

| Reaction Temperature | 0°C to room temperature |

| Product | This compound |

Characterization of Products

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| Naphthalene-2,7-disulfonic acid | C₁₀H₈O₆S₂ | 288.3 | - | 1H NMR and 13C NMR data are available in spectral databases.[5][6] |

| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 185-190 | 1H NMR and IR spectra are well-documented.[7][8] |

| This compound | C₁₀H₆Br₂ | 285.96 | 139-142 | 1H NMR, 13C NMR, and MS data are available.[9] |

Conclusion

The regioselective synthesis of this compound from naphthalene is a challenging yet achievable task through a well-designed multi-step synthetic route. By leveraging the principles of electrophilic aromatic substitution and the directing effects of sulfonic acid groups, it is possible to overcome the inherent lack of selectivity in the direct bromination of naphthalene. The three-step process involving sulfonation, caustic fusion, and subsequent bromination of the dihydroxy intermediate provides a reliable and scalable method for obtaining this valuable chemical building block. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this compound for applications in materials science, medicinal chemistry, and beyond.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 5. repositorio.uchile.cl [repositorio.uchile.cl]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. High temperature bromination. Part 22: Bromination of 1a,2,7,7a-tetrahydro-1H-cyclopropa[b] naphthalene [open.metu.edu.tr]

A Technical Guide to the Synthesis of 2,7-Dibromonaphthalene: Navigating Regioselectivity in Electrophilic Aromatic Substitution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dibromonaphthalene is a valuable symmetrical building block in the synthesis of advanced materials, including conjugated polymers for organic electronics and ligands for catalysis.[1] However, its synthesis presents a significant regioselectivity challenge rooted in the fundamental principles of electrophilic aromatic substitution (EAS) on the naphthalene core. Direct electrophilic bromination of naphthalene preferentially yields a mixture of kinetically favored isomers, such as 1,4- and 1,5-dibromonaphthalene, making the isolation of the 2,7-isomer inefficient.[2] This guide provides an in-depth exploration of the mechanistic principles governing naphthalene reactivity and presents a robust, field-proven indirect synthetic strategy to achieve high-yield, regioselective synthesis of this compound. We will dissect the challenges of direct bromination and provide a detailed, step-by-step protocol for a validated multi-step pathway involving thermodynamic sulfonation, offering a reliable method for accessing this critical synthetic intermediate.

Part 1: The Fundamentals of Naphthalene Bromination

Inherent Reactivity of the Naphthalene Core: α- vs. β-Positions

Naphthalene, a fused bicyclic aromatic system, is more reactive towards electrophiles than benzene.[3] This enhanced reactivity stems from the ability to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex) while preserving a complete benzene ring in some resonance contributors.

However, not all positions on the naphthalene ring are equally reactive. The α-positions (1, 4, 5, 8) are significantly more susceptible to electrophilic attack than the β-positions (2, 3, 6, 7). This preference is a cornerstone of naphthalene chemistry and is explained by the relative stability of the intermediate arenium ions.

-

α-Attack: When an electrophile attacks an α-position, the resulting arenium ion is stabilized by four key resonance structures, two of which retain a fully aromatic benzene ring. This preservation of a "Clar's sextet" is a major stabilizing factor.[4]

-

β-Attack: An attack at a β-position results in an arenium ion that is less stable. While it also has multiple resonance structures, only one contributor preserves the aromatic sextet of the adjacent ring.[5]

Consequently, reactions governed by the lowest activation energy pathway—known as kinetic control—overwhelmingly favor substitution at the α-position.[6][7]

The Principle of Kinetic vs. Thermodynamic Control

The regiochemical outcome of naphthalene substitution is a classic example of kinetic versus thermodynamic control.[8]

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is dictated by the relative rates of formation. Since the activation energy for α-attack is lower, the α-substituted isomer (the kinetic product) is formed fastest and predominates.[9][10]

-

Thermodynamic Control: At higher temperatures, the substitution reaction can become reversible. This allows for an equilibrium to be established between the starting material and the various product isomers. Under these conditions, the most stable isomer (the thermodynamic product) will be the major component of the mixture, even if it is formed more slowly.[6] Generally, β-substituted naphthalenes are sterically less hindered and thus more thermodynamically stable than their α-substituted counterparts.

The most well-known example of this principle in naphthalene chemistry is sulfonation. At 80°C, sulfonation yields 1-naphthalenesulfonic acid (kinetic product), while at 160°C, the major product is the more stable 2-naphthalenesulfonic acid (thermodynamic product).[9][11] While this principle is clear for sulfonation, achieving thermodynamic control in bromination is more complex, as the C-Br bond is less labile, making the reaction less readily reversible.

Caption: Energy profile illustrating kinetic vs. thermodynamic control in naphthalene EAS.

Part 2: The Challenge of Direct Dibromination

Given the principles outlined above, the direct dibromination of naphthalene with agents like Br₂ and a Lewis acid catalyst (e.g., FeBr₃) predictably yields a mixture of isomers dominated by α-substitution.[3] The initial monobromination overwhelmingly produces 1-bromonaphthalene. The second electrophilic attack is then directed by the first bromine atom, which is a deactivating but ortho-, para-directing group. This leads to substitution primarily at the 4- and 5-positions, resulting in a mixture of 1,4- and 1,5-dibromonaphthalene.[2]

Attempting to force the formation of the 2,7-isomer by using high temperatures is often unsuccessful and leads to polybrominated byproducts and complex, difficult-to-separate mixtures.[12] Therefore, a more strategic, indirect approach is required for a clean and efficient synthesis.

Part 3: A Validated Indirect Pathway to this compound

The most reliable method for synthesizing this compound leverages the principles of thermodynamic control in a different reaction—sulfonation—to install directing groups at the desired 2 and 7 positions, which are then subsequently converted to bromides.

Caption: Workflow for the indirect synthesis of this compound.

Experimental Protocol: Sulfonation-Amine-Sandmeyer Route

This protocol is a multi-step synthesis that must be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Naphthalene-2,7-disulfonic acid (Thermodynamic Sulfonation)

-

Rationale: This step utilizes high temperatures to overcome the kinetic barrier and form the thermodynamically stable 2,7-disulfonated product.

-

Procedure:

-

Place naphthalene (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Carefully add concentrated sulfuric acid (98%, ~4.0 eq) to the flask.

-

Heat the reaction mixture to 160-180°C with vigorous stirring. The mixture will become a dark, viscous liquid.

-

Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in water, and analyzing by HPLC.

-

After cooling to room temperature, very carefully and slowly pour the reaction mixture into a large beaker of cold water or ice.

-

The disulfonic acid is often isolated as its sodium salt for easier handling. Add a saturated solution of sodium chloride (NaCl) to salt out the sodium naphthalenedisulfonate.

-

Filter the resulting precipitate, wash with a cold brine solution, and dry thoroughly.

-

Step 2: Naphthalene-2,7-diamine

-

Rationale: The sulfonic acid groups are not easily displaced directly by bromide. Converting them to amines via a nucleophilic aromatic substitution or fusion with sodamide provides an intermediate suitable for the Sandmeyer reaction.

-

Procedure (via Bucherer Reaction or Sodamide Fusion - expert handling required):

-

Place the dried sodium naphthalene-2,7-disulfonate (1.0 eq) in a high-pressure autoclave.

-

Add an aqueous solution of sodium bisulfite (NaHSO₃) and an excess of aqueous ammonia (~25-30%).

-

Seal the autoclave and heat to 150-160°C for 8-12 hours. The internal pressure will increase significantly.

-

After cooling completely, carefully vent and open the autoclave.

-

Basify the reaction mixture with NaOH to precipitate the diamine.

-

Filter the crude naphthalene-2,7-diamine, wash with water, and dry. Recrystallization from ethanol or a similar solvent may be necessary for purification.

-

Step 3: this compound (Sandmeyer Reaction)

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting aromatic primary amines into aryl halides via a diazonium salt intermediate.

-

Procedure:

-

Prepare a solution of copper(I) bromide (CuBr, 2.2 eq) in hydrobromic acid (HBr, 48%).

-

In a separate flask, suspend the naphthalene-2,7-diamine (1.0 eq) in a mixture of water and HBr (48%, excess). Cool this suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 2.1 eq) dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes after addition to ensure complete formation of the bis(diazonium) salt.

-

Slowly add the cold diazonium salt solution to the vigorously stirred CuBr/HBr solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, then with a dilute NaOH solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Part 4: Purification and Characterization

The crude product from the Sandmeyer reaction will likely contain impurities. Purification is typically achieved by recrystallization or column chromatography.

-

Purification: Recrystallization from ethanol, methanol, or a hexane/ethyl acetate mixture is often effective. For higher purity, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be employed.

Table of Spectroscopic and Physical Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Crystals or crystalline powder |

| Molecular Formula | C₁₀H₆Br₂ |

| Molecular Weight | 285.96 g/mol |

| Melting Point | 139-142 °C[13] |

| ¹H NMR (CDCl₃) | δ ~7.8-7.9 ppm (d, 2H), δ ~7.6-7.7 ppm (s, 2H), δ ~7.4-7.5 ppm (dd, 2H) |

| ¹³C NMR (CDCl₃) | δ ~134 ppm, ~131 ppm, ~130 ppm, ~129 ppm, ~122 ppm |

| Mass Spec (EI) | m/z 286 (M⁺, Br isotope pattern), 206 (M-Br)⁺, 126 (M-2Br)⁺ |

| IR (KBr) | ν ~3050 cm⁻¹ (Ar C-H), ~1580, 1480 cm⁻¹ (C=C stretch), ~880, 820 cm⁻¹ (C-H bend) |

Part 5: Applications in Research and Development

This compound serves as a versatile precursor in materials science and organic synthesis. The two bromine atoms can be functionalized via a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new C-C, C-N, or C-O bonds. This capability allows for the construction of:

-

Conjugated Polymers: Used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

-

Macrocycles: The rigid naphthalene core can be incorporated into macrocyclic structures for host-guest chemistry and sensor applications.[14]

-

Pharmaceutical Scaffolds: The naphthalene ring system is a common motif in drug molecules, and the 2,7-disubstituted pattern allows for the exploration of specific structure-activity relationships.

References

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 10. reddit.com [reddit.com]

- 11. scribd.com [scribd.com]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 13. This compound CAS#: 58556-75-5 [m.chemicalbook.com]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 2,7-Dibromonaphthalene: Properties, Reactivity, and Applications

Introduction

2,7-Dibromonaphthalene is a symmetrically substituted aromatic hydrocarbon that has emerged as a pivotal building block in the realms of materials science, organic electronics, and pharmaceutical research. Its rigid, planar naphthalene core, functionalized with bromine atoms at the 2 and 7 positions, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of conjugated polymers, macrocycles, and novel semiconducting materials.[1] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic characteristics, reactivity, and safe handling of this compound, tailored for researchers and development professionals.

Molecular Structure and Isomerism

The structure of this compound is defined by a naphthalene ring system with bromine atoms attached to the β-positions of each fused ring. This C2h symmetry imparts specific physical properties, such as a relatively high melting point, and influences the regioselectivity of subsequent chemical transformations. Understanding this structure is critical, as the electronic properties and reactivity of dibromonaphthalene isomers vary significantly. The 2,7-substitution pattern allows for the extension of conjugation along the long axis of the molecule, a desirable feature for the design of linear, rigid-rod type molecules used in organic electronics.[1]

Caption: Molecular Structure of this compound (CAS: 58556-75-5).

Core Physicochemical Properties

The physical properties of this compound are summarized in the table below. Its crystalline nature and high melting point are characteristic of its rigid and symmetric molecular structure. While poorly soluble in water, it exhibits solubility in certain organic solvents, a critical consideration for its use in synthesis.[2][3]

| Property | Value | Source(s) |

| CAS Number | 58556-75-5 | [3] |

| Molecular Formula | C₁₀H₆Br₂ | [3] |

| Molecular Weight | 285.96 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 139-142 °C | [3] |

| Boiling Point | 339.1 ± 15.0 °C (Predicted) | [2] |

| Density | 1.834 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in acetonitrile | [2] |

| InChI Key | ODJZWBLNJKNOJK-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Predicted)

While publicly accessible, experimentally verified spectra for this compound are not widespread, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple. Three distinct signals should appear in the aromatic region (approx. 7.5-8.0 ppm). The proton at the C1/C8 positions would likely appear as a doublet, the proton at the C3/C6 positions as a doublet of doublets, and the proton at the C4/C5 positions as a doublet.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the ten carbon atoms due to symmetry: three for the protonated aromatic carbons and two for the quaternary carbons (one for the C-Br carbons and one for the bridgehead carbons). The carbons bonded to bromine are expected to be significantly shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br isotopes (approximately 284, 286, 288) with a relative intensity ratio of roughly 1:2:1.

Chemical Reactivity and Applications

The synthetic utility of this compound is primarily derived from the reactivity of its two carbon-bromine bonds. These sites are susceptible to a wide array of palladium-catalyzed cross-coupling reactions, making it an invaluable precursor for more complex molecules.

Key Reactions and Mechanistic Insights

-

Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for reactions like the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations.[4][5] The C-Br bonds readily undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The symmetric nature of the molecule allows for controlled mono- or di-functionalization, enabling the synthesis of both symmetrical and unsymmetrical derivatives. This reactivity is fundamental to its use in building larger conjugated systems.

-

Synthesis of Semiconducting Materials: Its rigid, linear structure makes it an ideal building block for organic semiconductors. Derivatives of this compound have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1] For example, Suzuki coupling with arylboronic acids can yield 2,7-diaryl-naphthalenes, which often exhibit high charge carrier mobility and desirable photoluminescent properties.[1]

-

Macrocycle Synthesis: The difunctional nature of this compound allows it to be used in condensation reactions with other difunctional monomers, such as diamines, to form macrocycles.[4][6] These structures are of interest in host-guest chemistry and for the development of novel molecular sensors.[4]

Experimental Protocol: Suzuki-Miyaura Double Cross-Coupling

This protocol describes a general, high-yield method for the synthesis of 2,7-diaryl-naphthalenes, demonstrating the core utility of this compound as a synthetic intermediate. The procedure is adapted from established methodologies for Suzuki-Miyaura reactions on dibromoaryl compounds.[5]

Objective: To synthesize a 2,7-diaryl-naphthalene via a palladium-catalyzed double Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (2.1 - 2.5 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.5 - 2 mol%)

-

Barium hydroxide monohydrate [Ba(OH)₂·H₂O] (4.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the desired arylboronic acid (2.1 eq.), and barium hydroxide monohydrate (4.0 eq.).

-

Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the flask via cannula or syringe.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Add dichloromethane and water to partition the mixture.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2,7-diaryl-naphthalene product.[5]

Caption: Experimental workflow for the Suzuki-Miyaura double cross-coupling.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as causing serious eye irritation and is toxic to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If there is a risk of generating dust, a NIOSH-approved N95 dust mask should be used.[3]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2] It is incompatible with strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

References

The Ascendance of 2,7-Dibromonaphthalene: A Versatile Precursor in Advanced Materials Science

An In-Depth Technical Guide

Abstract

In the landscape of materials science, the strategic selection of molecular building blocks is paramount to the innovation of next-generation technologies. Among these, 2,7-Dibromonaphthalene has emerged as a cornerstone intermediate, prized for its inherent symmetry, rigid aromatic core, and versatile reactivity. The two bromine atoms, positioned at electronically distinct sites on the naphthalene scaffold, serve as ideal handles for a variety of cross-coupling reactions, enabling the precise construction of complex, high-performance materials. This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a mere catalog of uses to explain the fundamental chemical principles that make it an indispensable tool for researchers in organic electronics, polymer science, and beyond. We will delve into its role in creating superior organic semiconductors, specialized polymers, and novel functional materials, complete with validated experimental protocols and mechanistic insights to empower researchers in their own development endeavors.

Core Molecular Attributes of this compound

This compound (CAS No: 58556-75-5) is a crystalline solid characterized by a naphthalene core symmetrically substituted with two bromine atoms.[1][2] This specific isomeric arrangement is critical to its utility. Unlike other dibrominated naphthalenes, the 2,7-substitution pattern provides a linear, rigid backbone when polymerized, a feature that is highly conducive to intermolecular π-π stacking and efficient charge transport in organic semiconductors.

The bromine atoms are excellent leaving groups, making the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[1][3][4] This reactivity allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which is the foundational chemistry for extending conjugation and building the complex architectures required for functional materials.[1][3]

| Property | Value | Source |

| CAS Number | 58556-75-5 | [1][2] |

| Chemical Formula | C₁₀H₆Br₂ | [1][2] |

| Molecular Weight | 285.97 g/mol | [1] |

| Melting Point | 139-142 °C | [2][5] |

| Appearance | White to off-white powder/crystals | [1] |

| Solubility | Soluble in organic solvents like acetonitrile; insoluble in water. | [5][6] |

graph "2_7_Dibromonaphthalene_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; Br1 [label="Br", fontcolor="#EA4335"]; Br2 [label="Br", fontcolor="#EA4335"];

// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="-1.73,1!"]; C8 [pos="-1.73,-1!"]; C9 [pos="1.73,-1!"]; C10 [pos="1.73,1!"]; Br1 [pos="-2.5,1.5!"]; Br2 [pos="2.5,-1.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C3 -- C8; C5 -- C9; C6 -- C10; C7 -- Br1; C9 -- Br2;

// Add double bonds (not directly supported, use labels or thicker lines)// For simplicity, this diagram shows the sigma framework.// Aromaticity is implied by the hexagonal rings. }